molecular formula C20H25N3O B11973625 (4-Benzyl-piperazin-1-yl)-(4-ethoxy-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(4-ethoxy-benzylidene)-amine

Cat. No.: B11973625
M. Wt: 323.4 g/mol
InChI Key: VNUAROAVXUOXEL-LTGZKZEYSA-N
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Description

4-benzyl-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a benzyl group attached to one of the nitrogen atoms. The ethoxyphenyl group is attached to the nitrogen through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine typically involves the following steps:

    Formation of the Schiff Base: The compound is synthesized by the condensation reaction between 4-ethoxybenzaldehyde and 4-benzylpiperazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation.

    Purification: The resulting product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure Schiff base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

4-benzyl-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

4-benzyl-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific structural features, such as the presence of both a piperazine ring and a Schiff base moiety. This combination allows it to exhibit a wide range of chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological targets makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O/c1-2-24-20-10-8-18(9-11-20)16-21-23-14-12-22(13-15-23)17-19-6-4-3-5-7-19/h3-11,16H,2,12-15,17H2,1H3/b21-16+

InChI Key

VNUAROAVXUOXEL-LTGZKZEYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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